Dichloroxylenol

Description

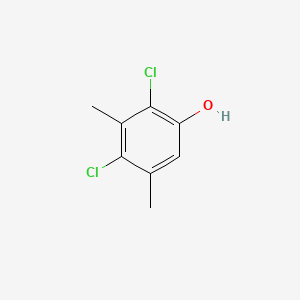

2,4-Dichloro-3,5-dimethylphenol, also known by synonyms such as 2,4-Dichloro-m-xylenol and Dichloroxylenol (DCMX), is a chlorinated phenolic compound with the chemical formula C₈H₈Cl₂O. chemicalbook.comscbt.comnih.gov It presents as a white to light yellow crystalline powder or flake. chemicalbook.comfishersci.com This compound is characterized by its low solubility in water but is readily soluble in organic solvents and alkali solutions. chemicalbook.comchemicalbook.com Its primary applications in a research and industrial context have been as a microbicide, preservative, and bacteriostat. chemicalbook.comchemicalbook.com

Physicochemical Properties of 2,4-Dichloro-3,5-dimethylphenol

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 133-53-9 | chemicalbook.com, chemicalbook.com |

| Molecular Formula | C₈H₈Cl₂O | chemicalbook.com, scbt.com |

| Molecular Weight | 191.05 g/mol | chemicalbook.com, scbt.com, nih.gov |

| Appearance | White to light yellow powder/flakes | chemicalbook.com, fishersci.com |

| Melting Point | 91 - 96 °C / 195.8 - 204.8 °F | fishersci.com |

| Water Solubility | 0.2 g/L at 20 °C | chemicalbook.com |

| Organic Solvent Solubility | Readily soluble in organic solvents like alcohol, ether, and ketone. | chemicalbook.com, chemicalbook.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2,4-dichloro-3,5-dimethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2O/c1-4-3-6(11)8(10)5(2)7(4)9/h3,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYOLBFFHPZOQGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1Cl)C)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0041359 | |

| Record name | 2,4-Dichloro-3,5-dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White or cream colored crystalline powder; [MSDSonline] | |

| Record name | Dichloroxylenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3003 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

IN WATER 1:5000, AT 15 °C IN 100 PARTS OF SOLVENT: 14 PARTS BENZENE; 15 PARTS TOLUENE; 73 PARTS ACETONE; 59 PARTS DIETHYL KETONE; 4 PARTS PETROLEUM ETHER; 10 PARTS CARBON TETRACHLORIDE; 25 PARTS CHLOROFORM | |

| Record name | 2,4-DICHLORO-3,5-XYLENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2778 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

CRYSTALS FROM PETROLEUM ETHER | |

CAS No. |

133-53-9 | |

| Record name | 2,4-Dichloro-3,5-dimethylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133-53-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dichloroxylenol [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000133539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dichloroxylenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120320 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dichloroxylenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9774 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2,4-dichloro-3,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Dichloro-3,5-dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dichloro-3,5-xylenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.646 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-dichloro-3,5-dimethyl phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICHLOROXYLENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51AC49OLT7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,4-DICHLORO-3,5-XYLENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2778 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

95-96 °C | |

| Record name | 2,4-DICHLORO-3,5-XYLENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2778 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies and Chemical Transformations of 2,4 Dichloro 3,5 Dimethylphenol

Established Synthetic Routes for 2,4-Dichloro-3,5-dimethylphenol

Chlorination of 4-Chloro-3,5-dimethylphenol (B1207549) via N-Chloroacetamide

A primary and well-documented method for the preparation of 2,4-dichloro-3,5-dimethylphenol involves the direct chlorination of 4-chloro-3,5-dimethylphenol. chemicalbook.com In this process, N-chloroacetamide serves as the chlorinating agent. The reaction is typically carried out in a solution of glacial acetic acid containing concentrated hydrochloric acid. chemicalbook.com This approach leverages the existing chloro-substituent and the directing effects of the hydroxyl and methyl groups on the aromatic ring to introduce a second chlorine atom at the C2 position.

Synthesis from 3,5-Dimethylphenol (B42653) Precursors

An alternative and widely utilized pathway to 2,4-dichloro-3,5-dimethylphenol begins with the chlorination of 3,5-dimethylphenol (also known as 3,5-xylenol). chemicalbook.com This method often employs sulfuryl chloride as the chlorinating agent. chemicalbook.com The reaction can be catalyzed by a Lewis acid, such as iron(III) chloride, and is typically conducted in a solvent like dichloromethane. chemicalbook.com The reaction of 3,5-dimethylphenol with sulfuryl chloride can lead to a mixture of chlorinated products, including the desired 2,4-dichloro-3,5-dimethylphenol and other isomers like 4-chloro-3,5-dimethylphenol. chemicalbook.com The regioselectivity of this reaction is a critical aspect, and various strategies have been developed to control the position of chlorination.

A typical experimental procedure involves the slow addition of sulfuryl chloride to a solution of 3,5-dimethylphenol and a catalyst in a suitable solvent at room temperature. chemicalbook.com After the reaction is complete, the mixture is quenched with water, and the organic products are extracted. chemicalbook.com

Regioselective Chlorination Strategies in Phenol (B47542) Synthesis

The selective introduction of chlorine atoms onto a phenol ring is a significant challenge in organic synthesis due to the strong activating nature of the hydroxyl group, which can lead to multiple and often unselective chlorinations. rsc.org Various strategies have been developed to control the regioselectivity of these reactions.

One approach involves the use of directing groups. For instance, a 2-pyridine group can be used to direct palladium-catalyzed C-H chlorination of phenol derivatives, leading to specific ortho-chlorinated products. rsc.org

Another strategy employs catalyst-controlled regioselective chlorination. For example, Lewis basic selenoether catalysts have been shown to be highly efficient for the ortho-selective electrophilic chlorination of phenols. acs.org Similarly, the use of sulfur-containing catalysts, such as tetrahydrothiopyran (B43164) derivatives and various dithiaalkanes, in conjunction with sulfuryl chloride and a Lewis acid, has been successful in achieving para-selective chlorination of phenols. researchgate.nettandfonline.commdpi.com These methods often provide high yields of the desired para-chloro isomer. tandfonline.commdpi.com The choice of catalyst and reaction conditions can significantly influence the ratio of ortho to para chlorinated products. tandfonline.commdpi.com

| Catalyst/Reagent System | Selectivity | Reference |

| N-Chloroacetamide/HCl | 2-position of 4-chloro-3,5-dimethylphenol | chemicalbook.com |

| Sulfuryl chloride/FeCl₃ | Mixture of isomers from 3,5-dimethylphenol | chemicalbook.com |

| Palladium acetate/2-pyridine directing group | Ortho-chlorination | rsc.org |

| Lewis basic selenoether catalyst | Ortho-chlorination | acs.org |

| Tetrahydrothiopyran derivatives/SO₂Cl₂/Lewis acid | Para-chlorination | tandfonline.com |

| Dithiaalkanes/SO₂Cl₂/Lewis acid | Para-chlorination | mdpi.com |

Exploration of Novel and Green Synthetic Approaches for 2,4-Dichloro-3,5-dimethylphenol

The chemical industry's increasing focus on sustainability has driven research into more environmentally friendly and efficient synthetic methods. This includes the development of "green" approaches for the production of 2,4-dichloro-3,5-dimethylphenol, which aim to improve reaction yields, enhance selectivity, and reduce the use and generation of hazardous substances.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Significant efforts have been made to optimize the reaction conditions for the chlorination of phenols to maximize the yield of the desired product and improve regioselectivity. The design of experiments (DoE) is a powerful tool used to systematically investigate the effects of various reaction parameters, such as temperature, reaction time, and catalyst loading. mdpi.com

For instance, in the synthesis of chlorinated phenols, the choice of solvent can have a profound impact. The use of deep eutectic solvents (DESs), which are mixtures of a hydrogen bond donor and a hydrogen bond acceptor, has been explored as a greener alternative to traditional volatile organic solvents. mdpi.com These solvents can also act as catalysts, simplifying the reaction system. mdpi.com

The optimization of catalyst systems is another key area of research. Studies have shown that modifying the structure of sulfur-containing catalysts, such as by varying the length of the spacer group in poly(alkylene sulphide)s, can significantly influence the para/ortho selectivity in the chlorination of different phenol substrates. mdpi.com

| Parameter | Effect on Synthesis | Reference |

| Catalyst Structure | Influences regioselectivity (ortho vs. para) | mdpi.com |

| Solvent | Can act as a catalyst and impact reaction efficiency | mdpi.com |

| Temperature | Affects reaction rate and selectivity | mdpi.com |

| Reaction Time | Determines the extent of conversion | mdpi.com |

Minimization of Hazardous Intermediates in 2,4-Dichloro-3,5-dimethylphenol Production

A central goal of green chemistry is to minimize or eliminate the use and generation of hazardous substances. In the context of 2,4-dichloro-3,5-dimethylphenol synthesis, this involves moving away from toxic reagents and intermediates.

Traditional chlorination methods often employ reagents like sulfuryl chloride, which is corrosive and releases toxic byproducts. Research into alternative chlorinating agents that are less hazardous is an ongoing endeavor.

Furthermore, the development of catalytic systems that operate under milder conditions and with higher selectivity reduces the formation of unwanted byproducts, which are often difficult and energy-intensive to separate and may themselves be hazardous. The use of recyclable catalysts is another important aspect of minimizing waste and environmental impact. For example, some polymeric disulfide catalysts used in phenol chlorination can be recovered and reused. researchgate.net

The principles of green chemistry are also being applied to the synthesis of the precursors themselves. For example, methods are being developed to synthesize 3,5-dimethylphenol from less expensive and more readily available starting materials like xylene, using processes that are more environmentally benign than traditional routes. google.com

Derivatization Techniques for Enhanced Analytical and Biological Studies

Derivatization is a chemical modification process used to convert a compound into a product of similar but distinct structure, known as a derivative. This technique is often employed to improve the analyte's properties for analysis, such as increasing its volatility and thermal stability for gas chromatography (GC). youtube.comyoutube.com For 2,4-dichloro-3,5-dimethylphenol, derivatization of its hydroxyl group is key to enabling more sensitive and stable measurements in various analytical methods.

Formation of Alkylated Derivatives (e.g., Anisoles)

The conversion of the phenolic hydroxyl group of 2,4-dichloro-3,5-dimethylphenol into an ether, such as an anisole (B1667542) (methoxybenzene derivative), is a common alkylation technique. This process reduces the polarity of the compound and eliminates active hydrogen, which can interfere with certain analytical techniques like gas chromatography by causing peak tailing. youtube.com The formation of an anisole derivative significantly increases the volatility of the parent phenol, making it more amenable to GC analysis.

A general method for the synthesis of an anisole derivative from a phenol involves the reaction of the phenol with an alkylating agent in the presence of a base. For instance, 2,4-dichloro-3,5-dimethylphenol can be dissolved in a suitable solvent like methanol (B129727), followed by the addition of a base such as potassium hydroxide (B78521) to form the phenoxide salt. This salt is then treated with an alkylating agent, for example, methyl iodide, and heated under reflux to yield the corresponding 2,4-dichloro-1-methoxy-3,5-dimethylbenzene. prepchem.com

Table 1: General Reaction Conditions for Anisole Formation

| Parameter | Condition | Purpose |

|---|---|---|

| Starting Material | 2,4-Dichloro-3,5-dimethylphenol | The phenol to be derivatized |

| Solvent | Methanol | To dissolve the reactants |

| Base | Potassium Hydroxide | To deprotonate the phenol |

| Alkylating Agent | Methyl Iodide | To provide the methyl group |

| Temperature | Reflux | To accelerate the reaction |

| Work-up | Dilution with water and extraction with ether | To isolate the product |

This derivatization is crucial for studies requiring the separation and quantification of phenols from complex matrices, as it improves chromatographic resolution and detection sensitivity.

Pentafluorobenzyl Ether (PFBBr) Derivatization

For analyses requiring high sensitivity, especially using gas chromatography with electron capture detection (GC-ECD) or mass spectrometry in negative chemical ionization mode (MS-NCI), derivatization with an electrophoric reagent is employed. Pentafluorobenzyl bromide (PFBBr) is a widely used reagent for this purpose. It reacts with the hydroxyl group of 2,4-dichloro-3,5-dimethylphenol to form a pentafluorobenzyl (PFB) ether derivative.

The introduction of the pentafluorobenzyl group, which is highly electronegative, significantly enhances the response of the electron capture detector. nih.gov This makes it possible to detect and quantify trace amounts of the phenol. The derivatization reaction is typically carried out in an organic solvent in the presence of a base to facilitate the formation of the phenoxide ion, which then acts as a nucleophile.

The optimization of reaction conditions, such as temperature and time, is critical for achieving a complete reaction. sigmaaldrich.com For similar compounds like fatty alcohols, derivatization with a related reagent, pentafluorobenzoyl chloride, has been optimized at 60°C for 45 minutes. researchgate.net Microwave-assisted derivatization has also been shown to significantly reduce reaction times. nih.gov

Table 2: Typical Reagents for PFBBr Derivatization

| Reagent | Function |

|---|---|

| 2,4-Dichloro-3,5-dimethylphenol | Analyte |

| Pentafluorobenzyl Bromide (PFBBr) | Derivatizing Agent |

| Potassium Carbonate or other base | Catalyst/Base |

This derivatization strategy is particularly valuable in environmental and biological monitoring where the concentrations of chlorophenols can be very low but their impact significant.

Advanced Analytical Methodologies for 2,4 Dichloro 3,5 Dimethylphenol

Chromatographic Techniques for Separation and Quantification

Chromatography stands as a cornerstone for the analysis of 2,4-dichloro-3,5-dimethylphenol, offering high-resolution separation from complex matrices. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) have been successfully applied, each with its own set of advantages and specific applications.

Gas Chromatography (GC) Applications

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds like 2,4-dichloro-3,5-dimethylphenol. Its high resolving power and sensitivity make it a preferred method for trace analysis.

Direct analysis of 2,4-dichloro-3,5-dimethylphenol can be effectively performed using a gas chromatograph equipped with a Flame Ionization Detector (FID). The FID is a robust and widely used detector that provides a response proportional to the mass of carbon atoms entering the flame, making it suitable for the quantification of organic compounds.

Research has demonstrated the successful identification of 2,4-dichloro-3,5-dimethylphenol in complex samples using GC-FID. In one study, the compound was detected as part of the chemical profile of primate scent marks. oup.com The analysis was carried out using a Hewlett Packard 5890 gas chromatograph with the following parameters:

| Parameter | Value |

| Column | WCOT OV351 |

| Column Dimensions | 30 m x 0.32 mm |

| Film Thickness | 0.15 µm |

| Injector Temperature | 260°C |

| Detector Temperature | 270°C |

| Temperature Program | Isothermal at 70°C for 5 min, then ramped at 2°C/min to 270°C, and held for 40 min |

| Injection Mode | Split |

| Detector | Flame Ionization Detector (FID) |

Table 1: GC-FID Parameters for the Analysis of 2,4-Dichloro-3,5-dimethylphenol. oup.com

This method highlights the capability of GC-FID for the direct analysis of 2,4-dichloro-3,5-dimethylphenol, providing a reliable means for its quantification in various matrices.

The use of capillary columns in gas chromatography is fundamental to achieving high resolution and sensitivity in the analysis of 2,4-dichloro-3,5-dimethylphenol. Unlike packed columns, capillary columns have an open tubular design with a thin film of stationary phase coated on the inner wall. This configuration results in significantly higher separation efficiency, allowing for the resolution of closely related compounds.

The enhanced resolution of capillary columns is evident in the analysis of complex mixtures containing various chlorinated phenols. For instance, a study on the chlorination of xylenols utilized capillary GC to separate different isomers, demonstrating the impact of the stationary phase on retention times. core.ac.uk The following table shows the relative retention times of some chlorinated xylenols on two different capillary column stationary phases:

| Compound | Stationary Phase I (Apiezon L) | Stationary Phase II (Reoplex 400) |

| 4-Chloro-3,5-dimethylphenol (B1207549) | 1.00 | 1.00 |

| 2,4-Dichloro-3,5-dimethylphenol | 1.45 | 1.62 |

| 2,4,6-Trichloro-3,5-dimethylphenol | 2.10 | 2.65 |

Table 2: Relative Retention Times of Chlorinated 3,5-Xylenols on Different Capillary GC Stationary Phases. core.ac.uk

The data illustrates that the choice of capillary column stationary phase can significantly influence the separation of chlorinated phenols, with both non-polar (Apiezon L) and polar (Reoplex 400) phases providing effective resolution. The use of a WCOT OV351 capillary column in the GC-FID analysis mentioned previously also underscores the importance of this technology for achieving the necessary separation efficiency. oup.comoup.com

To improve the volatility and chromatographic behavior of phenolic compounds, a derivatization step is often employed prior to GC analysis. This is particularly beneficial for enhancing sensitivity when using specific detectors like the Electron Capture Detector (ECD), which is highly responsive to halogenated compounds.

For the analysis of 2,4-dichloro-3,5-dimethylphenol and other phenols, derivatization with pentafluorobenzoyl chloride (PFBC) is a well-established method. iteh.aichebios.it This reaction converts the polar hydroxyl group of the phenol (B47542) into a less polar pentafluorobenzoyl ester, which is more volatile and exhibits excellent response on an ECD.

The international standard ISO 8165-2 specifies a method for the determination of selected monovalent phenols, including 2,4-dichloro-3,5-dimethylphenol, in water by gas chromatography after derivatization with PFBC. iteh.aichebios.it The principle of the method involves the extractive derivatization of the phenols from the water sample into hexane (B92381) containing PFBC. The resulting derivatives are then analyzed by GC-ECD.

| Derivatization Reagent | Detector | Applicability |

| Pentafluorobenzoyl chloride (PFBC) | Electron Capture Detector (ECD) | Drinking water, ground water, and moderately contaminated surface water |

Table 3: Derivatization Approach for GC Analysis of 2,4-Dichloro-3,5-dimethylphenol. iteh.aichebios.it

This derivatization strategy significantly lowers the limits of detection compared to direct injection methods, making it ideal for trace-level analysis of 2,4-dichloro-3,5-dimethylphenol in environmental samples.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) offers a complementary approach to GC for the analysis of 2,4-dichloro-3,5-dimethylphenol. It is particularly well-suited for compounds that may have lower volatility or thermal stability.

Reverse-phase HPLC is the most common mode of liquid chromatography used for the separation of moderately polar to non-polar compounds like 2,4-dichloro-3,5-dimethylphenol. In RP-HPLC, a non-polar stationary phase (typically a C18-bonded silica) is used with a polar mobile phase.

The retention of 2,4-dichloro-3,5-dimethylphenol in a reverse-phase system is influenced by its hydrophobicity. Research on the liquid-phase separation of aromatic compounds using a metal-organic framework (HKUST-1) as the stationary phase provides insight into the retention behavior of dichlorophenol isomers. Although not a standard C18 column, this study demonstrates the principles of reverse-phase separation. The retention factors (k) for several dichlorophenols were determined, with higher k values indicating stronger retention.

| Compound | Retention Factor (k) with Acetonitrile (B52724) Mobile Phase | Retention Factor (k) with Methanol (B129727) Mobile Phase |

| 2,4-Dichloro-3,5-dimethylphenol | 0.215 | 0.335 |

| 2,3-Dichlorophenol | 0.087 | 0.766 |

| 2,4-Dichlorophenol (B122985) | 0.249 | 0.954 |

| 2,5-Dichlorophenol | 0.263 | 0.201 |

Table 4: Retention Factors of Dichlorinated Phenols on an HKUST-1 Stationary Phase with Different Mobile Phases. nih.gov

This data indicates that the choice of mobile phase has a significant impact on the retention and selectivity of the separation. While this study utilized a novel adsorbent, the fundamental principles of reverse-phase chromatography apply, and similar separations can be achieved on conventional C18 columns, which are widely used for the analysis of such compounds.

Mobile Phase Optimization for Resolution and Sensitivity

Key parameters that are adjusted during mobile phase optimization include:

Solvent Strength: The ratio of organic solvent (like acetonitrile or methanol) to the aqueous phase (typically water) is adjusted to control the retention time of the analyte. mastelf.com For reversed-phase HPLC, increasing the organic modifier concentration generally reduces retention time, while increasing the aqueous portion enhances retention, which can improve the separation of closely eluting peaks. mastelf.com

pH Control: The pH of the mobile phase can significantly alter the ionization state of acidic or basic analytes, thereby affecting their retention and selectivity. mastelf.com For phenolic compounds like 2,4-dichloro-3,5-dimethylphenol, maintaining the pH below the compound's pKa can suppress ionization, leading to better retention and peak shape on a reversed-phase column.

Gradient Elution: For complex samples containing compounds with a wide range of polarities, a gradient elution, where the mobile phase composition is changed over the course of the analysis, is often employed. A shallower gradient can improve the resolution of analytes that are difficult to separate. mastelf.com

Flow Rate and Temperature: Lowering the flow rate can increase resolution by allowing more time for the analyte to interact with the stationary phase, though it lengthens the analysis time. thermofisher.commastelf.com Conversely, increasing the column temperature can decrease mobile phase viscosity, leading to improved mass transfer and potentially better resolution, especially for highly retained compounds. chromatographyonline.com

A study on the liquid chromatography-electrospray ionization-quadrupole-time-of-flight (LC-ESI-QFT) analysis of 2,4-dichloro-3,5-dimethylphenol utilized a gradient mobile phase consisting of 0.1% formic acid in water (Solvent A) and methanol (Solvent B). The gradient was programmed to optimize separation, starting with a high aqueous content and gradually increasing the organic solvent percentage. massbank.eu

Table 1: Example of a Gradient Elution Profile for HPLC Analysis

| Time (minutes) | % Solvent A (0.1% Formic Acid in Water) | % Solvent B (Methanol) | Flow Rate (mL/min) |

| 0 - 2 | 90 | 10 | 0.20 |

| 15 - 20 | 0 | 100 | 0.20 |

| 20.1 - 30 | 90 | 10 | 0.20 |

This table illustrates a typical gradient profile used for the separation of compounds like 2,4-dichloro-3,5-dimethylphenol, demonstrating how changes in mobile phase composition over time can achieve optimal resolution. massbank.eu

Mass Spectrometric (MS) Characterization and Detection

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing detailed structural information and enabling highly sensitive detection. When coupled with chromatographic separation methods, it offers unparalleled specificity for the analysis of chemical compounds.

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile compounds like 2,4-dichloro-3,5-dimethylphenol. youtube.comnih.gov In GC-MS, the sample is first vaporized and separated based on its boiling point and interaction with the stationary phase in a gas chromatograph. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that serves as a chemical fingerprint. youtube.com

The combination of retention time from the GC and the mass spectrum from the MS allows for highly confident identification and quantification of the target analyte. youtube.comnih.gov GC-MS is particularly advantageous for its sensitivity, precision, and ability to identify unknown compounds through library matching of their mass spectra. nih.gov The use of two-dimensional gas chromatography (GC x GC) coupled with MS can further enhance the separation of analytes in highly complex matrices. nih.gov

Liquid chromatography-mass spectrometry (LC-MS) is an indispensable tool for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile and thus not suitable for GC-MS. researchgate.net LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. researchgate.netresearchgate.net This technique is highly specific and sensitive, making it ideal for analyzing complex samples. researchgate.net The advantage of LC over GC is its ability to handle polar degradation products and metabolites. researchgate.net

In a typical LC-MS setup, the effluent from the HPLC column is introduced into an ionization source, such as electrospray ionization (ESI), which generates gas-phase ions from the liquid-phase analytes. These ions are then analyzed by the mass spectrometer. researchgate.net An analysis of 2,4-dichloro-3,5-dimethylphenol using LC-ESI-QFT (a type of high-resolution mass spectrometer) in negative ion mode identified the deprotonated molecule [M-H]⁻ at an m/z of 188.988. massbank.eu

Tandem mass spectrometry, also known as MS/MS or MS², involves multiple stages of mass analysis to increase specificity and sensitivity. wikipedia.org In this technique, a precursor ion of a specific mass-to-charge ratio is selected in the first mass analyzer (MS1), fragmented (e.g., through collision-induced dissociation), and the resulting product ions are then analyzed in a second mass analyzer (MS2). wikipedia.orgnationalmaglab.org This process allows for the detailed structural elucidation of the parent molecule and can significantly reduce background noise, enabling trace-level analysis. nih.govbluthbio.com

For 2,4-dichloro-3,5-dimethylphenol, MS/MS analysis can provide characteristic fragmentation patterns. In one study, the precursor ion [M-H]⁻ at m/z 188.988 was fragmented, yielding a significant product ion at m/z 153.0114, corresponding to the loss of a chlorine atom. massbank.eu This type of fragmentation data is crucial for unambiguous identification.

Table 2: MS/MS Fragmentation Data for 2,4-Dichloro-3,5-dimethylphenol

| Precursor Ion (m/z) | Tentative Formula | Product Ion (m/z) | Tentative Formula | Collision Energy |

| 188.988 | C₈H₇Cl₂O⁻ | 153.0114 | C₈H₆ClO⁻ | 30 |

This table presents the precursor and major product ions observed in an MS/MS experiment for 2,4-dichloro-3,5-dimethylphenol, highlighting the specific fragmentation used for its identification. massbank.eu

Ion mobility-mass spectrometry (IM-MS) adds another dimension of separation based on the size, shape, and charge of an ion, which is characterized by its collision cross section (CCS) value. nih.gov Experimentally determining CCS values can be time-consuming, leading to the development of predictive models based on machine learning algorithms. nih.govfigshare.com

These models use molecular descriptors to predict the CCS value of a compound, which can then be compared to experimental data to increase confidence in identification. figshare.comnih.gov Various machine learning approaches, such as support vector regression (SVR) and gradient boosting, have been successfully applied to predict CCS values for a wide range of small molecules with high accuracy, often with a median relative error of 1-3%. figshare.comnih.govmdpi.com While specific predictive models for 2,4-dichloro-3,5-dimethylphenol are not detailed in the provided context, the general applicability of these tools is well-established for small molecules and aids in the structural annotation of unknown compounds. nih.govresearchgate.net

Method Validation and Quality Assurance in 2,4-Dichloro-3,5-dimethylphenol Analysis

Method validation is a critical process that ensures an analytical method is suitable for its intended purpose. For the analysis of 2,4-dichloro-3,5-dimethylphenol, a validated method guarantees that the results are reliable and reproducible. Key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present. nih.gov

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range. nih.gov

Accuracy: The closeness of the test results obtained by the method to the true value. nih.gov

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. nih.gov

For instance, a validated GC-MS method for plant-based substances demonstrated good linearity (R² > 0.999), accuracy (98.3–101.60%), and precision (RSD from 0.89% to 1.51%). nih.gov Similarly, an LC-MS/MS method for pharmaceuticals showed inter-day accuracies of 92.6-113.8% and coefficients of variation less than 14.6%. nih.gov These examples highlight the performance characteristics that would be expected from a validated method for 2,4-dichloro-3,5-dimethylphenol. Quality assurance is maintained through the use of certified reference materials and adherence to established protocols, such as those outlined by organizations like EURACHEM/CITAC. lgcstandards.com

Biological Activities and Mechanistic Investigations of 2,4 Dichloro 3,5 Dimethylphenol

Antimicrobial Efficacy and Mechanisms of Action

DCMX demonstrates broad-spectrum antimicrobial activity, proving effective against bacteria, fungi, and algae. qzebright.comthomas-swan.co.uk This efficacy underpins its use in personal care products, industrial water treatment, paints, and textiles to prevent microbial growth and spoilage. ulprospector.comthomas-swan.co.uk

2,4-Dichloro-3,5-dimethylphenol is effective against both Gram-positive and Gram-negative bacteria. qzebright.com Its activity is particularly noted against Gram-positive organisms. For instance, studies have highlighted its effectiveness against skin pathogens such as Staphylococcus aureus. thomas-swan.co.uk Research has also evaluated its activity against other bacteria including Escherichia coli and Salmonella typhi. chemchart.com

Generally, the complex outer membrane of Gram-negative bacteria can confer greater resistance to antimicrobial agents compared to Gram-positive bacteria. nih.govnih.gov However, chlorinated phenols as a class have been shown to be effective, although their potency can vary depending on the specific bacterial species and the structure of the phenol (B47542). oup.com

Table 1: Documented Antibacterial Spectrum of 2,4-Dichloro-3,5-dimethylphenol (DCMX)

| Target Organism | Type | Finding |

|---|---|---|

| Staphylococcus aureus | Gram-Positive | Documented antibacterial activity. thomas-swan.co.uk |

| Streptococcus pyogenes | Gram-Positive | Documented antibacterial activity. thomas-swan.co.uk |

| Escherichia coli | Gram-Negative | Evaluated for activity. chemchart.com |

| Salmonella typhi | Gram-Negative | Evaluated for activity. chemchart.com |

The compound is recognized as an effective antifungal agent and is used to control fungi and mold. ulprospector.comqzebright.com Its application as a preservative in products like glues, paints, and textiles is partly due to its ability to inhibit fungal growth. qzebright.com Phenolic compounds, in general, are known to be effective against a variety of molds, including mycotoxigenic species, by preventing their growth and potential toxin production. nih.govresearchgate.net Chlorine-based compounds can effectively inactivate the spores of common molds like Aspergillus and Penicillium. nih.gov

The antimicrobial action of phenolic compounds like DCMX is generally attributed to multiple effects on the microbial cell rather than a single target. nih.gov

A primary mechanism of action for phenolic compounds is the disruption of the microbial cell membrane. nih.govdtic.mil These molecules can increase the permeability of the cytoplasmic membrane, leading to the leakage of essential intracellular components, such as ATP, nucleic acids, and proteins, and ultimately causing cell death. nih.govnih.govnih.gov The lipophilic nature of phenols allows them to partition into the lipid bilayer of the cell membrane, altering its fluidity and integrity. dtic.mil Studies on similar phenolic compounds demonstrate their ability to cause significant membrane depolarization and permeabilization. mdpi.comnih.gov This disruption of the membrane's structure and function is a key factor in their biocidal activity. dtic.milnih.gov

The chemical structure of 2,4-Dichloro-3,5-dimethylphenol is fundamental to its antimicrobial activity. The structure includes a hydrophilic hydroxyl (-OH) group and a lipophilic (hydrophobic) aromatic ring, allowing it to interact with and penetrate the lipid-rich membranes of microbial cells. dtic.mil

The presence of chlorine atoms on the phenol ring significantly enhances its antimicrobial potency. nih.gov This halogenation increases the lipophilicity of the molecule, facilitating its accumulation in the bacterial cell membrane. oup.com Furthermore, the acidity of the phenolic hydroxyl group can also contribute to its antimicrobial action. nih.gov Once inside the cell or embedded within the membrane, the compound can interfere with numerous processes, from transport and energy generation to enzymatic reactions, leading to a cascade of events that result in the inhibition of growth or cell death. nih.govdtic.mil

Cellular and Molecular Mechanisms of Antimicrobial Action

Broader Bioactivity Spectrum

While the primary application of 2,4-dichloro-3,5-dimethylphenol (DCMX) is as a potent antimicrobial agent, its bioactivity extends to other areas, including veterinary medicine and agriculture.

Veterinary Medical Applications and Efficacy Studies

DCMX is utilized in the livestock industry as both a disinfectant and a preservative. thomas-swan.co.uk Its broad-spectrum antimicrobial activity makes it effective for sanitizing animal housing and equipment, which helps to maintain hygienic conditions and prevent the spread of diseases. thomas-swan.co.ukmultichemindia.com By inhibiting the growth of a wide range of microorganisms, including bacteria and fungi, DCMX plays a role in safeguarding animal health. thomas-swan.co.ukmultichemindia.com

Despite its use as a disinfectant, at least one study has shown limitations in its therapeutic efficacy for specific conditions. In a study involving the treatment of syngamiasis, a parasitic disease caused by the gapeworm Syngamus trachea in pheasants and turkeys, dichloroxylenol (an alternative name for DCMX) was found to have no efficacy. echemi.comnih.gov

Potential as a Biocide in Agricultural Contexts (Comparative Analysis)

The antimicrobial properties of 2,4-dichloro-3,5-dimethylphenol lend themselves to applications in agriculture, primarily as a fungicide and bactericide. multichemindia.com It is employed to control fungal and bacterial growth on crops, particularly in post-harvest treatments to prevent spoilage during storage and transportation. multichemindia.com Its effectiveness stems from its ability to inhibit a wide array of microorganisms. thomas-swan.co.uk

When compared to other phenolic compounds used in disinfectant formulations, the efficacy of DCMX can be contextual. For instance, in compositions designed to be effective against Pseudomonas species, ortho-phenylphenol is often included to enhance performance. google.com While DCMX is considered a high-activity phenolic, the inclusion of other phenols like ortho-phenylphenol can be necessary to achieve the desired spectrum of activity, especially in challenging conditions like hard water. google.com

The following table provides a comparative overview of the antimicrobial spectrum of DCMX and a related compound, chloroxylenol (PCMX).

| Feature | 2,4-Dichloro-3,5-dimethylphenol (DCMX) | 4-Chloro-3,5-dimethylphenol (B1207549) (Chloroxylenol/PCMX) |

| Antimicrobial Spectrum | Effective against a wide range of bacteria (Gram-positive and Gram-negative), fungi, and molds. jinbangch.com | Most effective against Gram-positive bacteria; less effective against Gram-negative bacteria and staphylococci. nih.govnih.gov |

| Primary Applications | Industrial preservative, disinfectant in livestock and agriculture. thomas-swan.co.ukmultichemindia.com | Antiseptic in soaps, wound cleansing, and household disinfectants. nih.govdrugbank.com |

Structure-Activity Relationship (SAR) Studies for 2,4-Dichloro-3,5-dimethylphenol

The biological activity of phenolic compounds like 2,4-dichloro-3,5-dimethylphenol is intrinsically linked to their chemical structure. Variations in the type and position of substituents on the phenol ring can significantly influence their efficacy.

Influence of Halogenation and Methylation on Bioactivity

The potent biocidal activity of DCMX is largely attributable to the presence and positioning of its chlorine and methyl group substituents on the phenol ring. The two chlorine atoms (halogenation) and two methyl groups (methylation) enhance its lipophilicity, which is a key factor in the antimicrobial action of phenols. Increased lipophilicity facilitates the compound's ability to penetrate the lipid-rich cell membranes of microorganisms. wikipedia.org

Once at the cell membrane, the phenolic hydroxyl (-OH) group is believed to interact with proteins, disrupting membrane function and integrity. drugbank.com This disruption leads to the leakage of cellular contents and ultimately, cell death. drugbank.com At higher concentrations, phenolic compounds can coagulate the protein and nucleic acid content within the bacterial cell, leading to rapid cessation of cellular functions. drugbank.com The specific arrangement of the chloro and methyl groups in DCMX creates a molecule with a high degree of antimicrobial efficacy.

Comparative SAR Analysis with Structurally Related Phenols

Comparing the structure of 2,4-dichloro-3,5-dimethylphenol with its close analog, 4-chloro-3,5-dimethylphenol (chloroxylenol or PCMX), highlights the impact of the second chlorine atom on its bioactivity.

| Compound | Structure | Key Structural Differences | Impact on Bioactivity |

| 2,4-Dichloro-3,5-dimethylphenol (DCMX) | C₈H₈Cl₂O | Contains two chlorine atoms at positions 2 and 4. | Generally exhibits broad-spectrum antimicrobial activity against bacteria and fungi. jinbangch.com |

| 4-Chloro-3,5-dimethylphenol (PCMX) | C₈H₉ClO | Contains a single chlorine atom at position 4. | More effective against Gram-positive bacteria, with reduced efficacy against Gram-negative bacteria. nih.govnih.gov |

The presence of an additional chlorine atom in DCMX, as compared to PCMX, contributes to its broader spectrum of activity. This is consistent with the general principle that increased halogenation can enhance the antimicrobial potency of phenolic compounds, although this can also be influenced by the specific positioning of the halogens. The development of improved antiseptics has been guided by the understanding that more substituted and more lipophilic phenols tend to be more potent. wikipedia.org

Computational Approaches to Elucidate SAR

While specific computational studies focused solely on 2,4-dichloro-3,5-dimethylphenol are not widely detailed in the provided search results, the general approach for elucidating the structure-activity relationships of phenolic compounds involves computational methods. These studies often use techniques like Quantitative Structure-Activity Relationship (QSAR) modeling.

QSAR studies for phenolic compounds typically correlate physicochemical properties (such as lipophilicity, electronic parameters, and steric factors) with their observed biological activity. For a molecule like DCMX, computational models would likely analyze the following:

Lipophilicity (log P): The partitioning of the molecule between an oily and an aqueous phase, which is crucial for membrane penetration. The XLogP3 value for DCMX is 3.6. echemi.com

Electronic Properties: The electron-withdrawing or -donating nature of the substituents (chlorine and methyl groups), which affects the acidity of the phenolic hydroxyl group and its ability to interact with biological targets.

Steric Factors: The size and shape of the molecule, which can influence how it fits into the active sites of enzymes or interacts with membrane components.

Such computational analyses help in predicting the bioactivity of novel derivatives and in understanding the mechanistic basis of their action. For instance, studies on related chlorophenols have utilized these approaches to explore developmental toxicity and structure-activity relationships. greenpeace.to

Pharmacokinetic Considerations (Methodology Focused)

The evaluation of the pharmacokinetic profile of a compound, which includes its absorption, distribution, metabolism, and excretion (ADME), is fundamentally reliant on the availability of robust and validated analytical methods capable of accurately and precisely quantifying the compound and its metabolites in various biological matrices. For 2,4-Dichloro-3,5-dimethylphenol, a range of analytical techniques can be employed to measure its concentration in biological fluids such as plasma, urine, and tissues, which is essential for constructing concentration-time profiles and calculating key pharmacokinetic parameters.

Analytical Methods for Pharmacokinetic Studies

The development and validation of sensitive and specific bioanalytical methods are critical for the accurate determination of drug concentrations in biological samples. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry (MS), are the principal techniques utilized for the quantitative analysis of small molecules like 2,4-Dichloro-3,5-dimethylphenol in pharmacokinetic studies.

A specific and rapid High-Performance Liquid Chromatography (HPLC) method utilizing electrochemical (EC) detection has been developed for the quantification of the closely related compound, p-chloro-m-xylenol (PCMX), in blood plasma. tandfonline.com Notably, this method employs 2,4-Dichloro-3,5-dimethylphenol itself as an internal standard, underscoring its suitability for such analytical applications. tandfonline.com The selection of an appropriate internal standard is a critical step in method development, as it compensates for variability during sample preparation and analysis.

The sample preparation for this HPLC-EC method involves a liquid-liquid extraction step, where the analyte is extracted from the plasma using benzene (B151609). tandfonline.com Following extraction, the organic solvent is evaporated, and the residue is reconstituted in the mobile phase for injection into the HPLC system. tandfonline.com Chromatographic separation is achieved on a reversed-phase column with a mobile phase consisting of 65% methanol (B129727) and 35% of a 0.05% ammonium (B1175870) carbonate solution. tandfonline.com Detection is performed using an electrochemical detector with a glassy carbon electrode set at a potential of +0.9V. tandfonline.com

This method has demonstrated high recovery and sensitivity, with a reported recovery of approximately 98% for PCMX and a limit of quantitation of 2 ng/ml in plasma. tandfonline.com The coefficient of variation was found to be 5.1% over a concentration range of 10-1000 ng/ml, indicating good precision. tandfonline.com The practicality of this method for pharmacokinetic evaluation has been demonstrated in studies following intravenous administration. tandfonline.com

Gas chromatography-mass spectrometry (GC-MS) represents another powerful technique for the determination of chlorinated phenols in biological matrices, particularly urine. nih.gov For GC-MS analysis, a derivatization step is often necessary to increase the volatility and thermal stability of the analytes. In one such method for chlorophenols, samples were determined from hydrolyzed urine as acetylated derivatives. nih.gov The use of selected ion monitoring (SIM) in GC-MS provides high selectivity and sensitivity for quantitative analysis. nih.gov

The table below summarizes the key parameters of the described HPLC-EC method.

| Parameter | Details |

| Analyte | p-Chloro-m-xylenol (PCMX) |

| Internal Standard | 2,4-Dichloro-3,5-dimethylphenol |

| Matrix | Blood Plasma |

| Sample Preparation | Liquid-liquid extraction with benzene |

| Analytical Technique | High-Performance Liquid Chromatography (HPLC) |

| Column | Reversed-phase |

| Mobile Phase | 65% Methanol : 35% Ammonium Carbonate (0.05%) |

| Detection | Electrochemical (EC) with glassy carbon electrode (+0.9V) |

| Recovery | ~98% |

| Limit of Quantitation | 2 ng/ml |

| Precision (CV%) | 5.1% (over 10-1000 ng/ml) |

Environmental Fate, Degradation, and Ecotoxicology of 2,4 Dichloro 3,5 Dimethylphenol

Environmental Distribution and Persistence

The distribution of 2,4-Dichloro-3,5-dimethylphenol in the environment is influenced by its affinity for solids, its tendency to volatilize from water, and its potential to accumulate in living organisms.

Volatilization from water surfaces is a significant environmental fate process for many organic chemicals, governed by the Henry's Law constant. A specific, experimentally determined Henry's Law constant for 2,4-Dichloro-3,5-dimethylphenol could not be identified in the reviewed scientific literature. However, data for the related compound 2,4-dimethylphenol (B51704) indicates a Henry's Law constant of 1.7 x 10⁻⁵ atm-m³/mol. nih.gov Based on this value, the volatilization half-life for 2,4-dimethylphenol from a model river is estimated to be 3 days, and from a model lake, approximately 22 days. nih.gov This suggests that volatilization from water surfaces is an expected and potentially significant fate process for compounds in this class. nih.gov

Table 1: Estimated Volatilization Half-life for the Related Compound 2,4-Dimethylphenol

| Environmental Compartment | Estimated Half-life |

| Model River | 3 days |

| Model Lake | 22 days |

| (Data based on the Henry's Law constant for 2,4-dimethylphenol). nih.gov |

Bioconcentration is the process by which a chemical's concentration in an aquatic organism exceeds that in the surrounding water. europa.eu The potential for this is measured by the bioconcentration factor (BCF). europa.eu Specific BCF data for 2,4-Dichloro-3,5-dimethylphenol are not available in the reviewed literature. psu.edu For the related compound 2,4-dimethylphenol, a bioaccumulation factor (BAF), which includes uptake from food, has been estimated to be low, ranging from 4.8 L/kg to 7.0 L/kg. wikipedia.org Another study reported a BCF of 150 in bluegill sunfish for 2,4-dimethylphenol, which suggests a moderate potential for bioconcentration. nih.gov The addition of chlorine atoms to the phenol (B47542) structure could potentially increase the log Kow and, consequently, the BCF. Without experimental data for 2,4-Dichloro-3,5-dimethylphenol, its precise bioconcentration potential remains unquantified, though it is a critical parameter for assessing ecological risk. europa.eu

The distribution of 2,4-Dichloro-3,5-dimethylphenol between the dissolved and suspended particulate phases in aquatic systems is primarily determined by its water solubility. The compound is described as being slightly soluble in water. ulprospector.comchemicalbook.com This limited solubility means that while it will be present in the dissolved phase, a fraction may associate with suspended organic matter, a tendency influenced by its adsorption coefficient.

Table 2: Water Solubility of 2,4-Dichloro-3,5-dimethylphenol

| Parameter | Value | Temperature |

| Water Solubility | 0.2 g/L | 20°C |

| (Source: ChemicalBook, UL Prospector). ulprospector.comchemicalbook.com |

Its solubility indicates that it will likely be mobile in the environment. psu.edu

Biodegradation Pathways and Microbial Degradation

The persistence of 2,4-Dichloro-3,5-dimethylphenol in the environment is highly dependent on its susceptibility to breakdown by microorganisms, particularly in engineered systems like wastewater treatment plants.

Specific degradation rates and the half-life of 2,4-Dichloro-3,5-dimethylphenol in sewage and activated sludge are not well-documented in the available literature. However, studies on related compounds provide insight into its likely behavior. Biocides, as a class, often show persistence during municipal sewage treatment and can be subsequently distributed into aquatic environments. researchgate.net This suggests that 2,4-Dichloro-3,5-dimethylphenol may not be readily or completely removed by conventional activated sludge processes.

Studies on the closely related biocide 4-chloro-3,5-dimethylphenol (B1207549) (PCMX) have shown that while it can be completely decomposed using advanced oxidation processes, these are not typical of standard sewage treatment. nih.govresearchgate.net Research on 2,4-dichlorophenol (B122985), a less substituted compound, demonstrated that acclimated activated sludge can achieve high removal efficiencies (99%). pjoes.com However, the presence of additional methyl and chloro groups on the aromatic ring of 2,4-Dichloro-3,5-dimethylphenol likely increases its recalcitrance to microbial degradation compared to simpler phenols. Phenolic compounds can also be inhibitory to microbial activity at high concentrations, which could affect treatment efficiency. psu.edu Therefore, while biodegradation is possible, 2,4-Dichloro-3,5-dimethylphenol is expected to be more persistent in sewage and activated sludge than simpler phenolic compounds, with degradation rates being highly dependent on microbial acclimation and operational conditions.

Role of Microbial Cultures (e.g., Pseudomonas species) in Phenol Biodegradation

The biodegradation of phenolic compounds by microbial cultures is a critical area of environmental research. While specific studies focusing on the biodegradation of 2,4-Dichloro-3,5-dimethylphenol by Pseudomonas species are not extensively detailed in the available research, the genus Pseudomonas is well-known for its metabolic versatility and its capacity to degrade a wide range of phenolic compounds, including various dimethylphenol isomers. nih.govresearchgate.net

Research has shown that bacterial strains isolated from environments continuously polluted with phenolic compounds, such as river water receiving leachate from oil shale semicoke ash heaps, are capable of degrading dimethylphenols. nih.govresearchgate.net Strains of Pseudomonas mendocina and Pseudomonas fluorescens have been investigated for their ability to break down phenol, p-cresol (B1678582), and various dimethylphenols. nih.govresearchgate.net These studies indicate that the presence of dimethylphenols can induce specific enzymatic activities within these bacteria, initiating the degradation process. nih.govresearchgate.net For instance, dimethylphenols have been shown to induce catechol 2,3-dioxygenase activity in Pseudomonas mendocina PC1. nih.govresearchgate.net Similarly, in strains of P. fluorescens, dimethylphenols induced p-cresol methylhydroxylase, a key enzyme in the degradation pathway of p-cresol. nih.govresearchgate.net

While the focus is often on bacteria, fungal species also play a significant role in the degradation of chlorinated phenols. For example, a newly isolated strain of Penicillium sp. has demonstrated the ability to degrade 3,5-dimethyl-2,4-dichlorophenol in saline wastewater, highlighting the diverse microbial populations capable of remediating this class of compounds.

Identification of Microbial Catabolic Pathways (e.g., ring-cleavage)

The microbial breakdown of aromatic compounds like 2,4-Dichloro-3,5-dimethylphenol proceeds through specific catabolic pathways, with aromatic ring cleavage being a central step. In Pseudomonas species, two main ring-cleavage strategies are employed for phenolic compounds: the meta-cleavage pathway and the ortho-cleavage pathway. nih.govresearchgate.net

Meta-cleavage Pathway: This pathway involves the cleavage of the bond between two carbon atoms adjacent to the hydroxyl groups of a catechol intermediate. In the case of Pseudomonas mendocina PC1 degrading p-cresol, the presence of dimethylphenols induced the activity of catechol 2,3-dioxygenase, a key enzyme of the meta-cleavage pathway. nih.govresearchgate.net

Ortho-cleavage Pathway: This pathway cleaves the bond between the two carbon atoms bearing the hydroxyl groups of the catechol intermediate. In Pseudomonas fluorescens strains PC18 and PC24, the degradation of p-cresol occurs via the protocatechuate ortho pathway. nih.govresearchgate.net

The specific pathway utilized can be influenced by the substrate and the microbial strain. For chlorinated phenols, the initial steps often involve hydroxylation of the aromatic ring to form a chlorocatechol, which then undergoes ring cleavage. The degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) by various bacteria, including Pseudomonas strains, proceeds through the formation of 2,4-dichlorophenol, which is then hydroxylated to dichlorocatechol before ortho-cleavage. nih.gov

Formation of Metabolites and Dead-End Products during Biodegradation

During the biodegradation of substituted phenols, the process does not always lead to complete mineralization (the conversion of an organic substance to inorganic substances like CO2 and water). In some cases, intermediate metabolites can accumulate, or stable "dead-end" products can be formed, which are resistant to further microbial degradation.

Studies on the biodegradation of non-chlorinated dimethylphenols by Pseudomonas species have shown the formation of such dead-end products. For example, the biodegradation of 2,4-dimethylphenol and 3,4-dimethylphenol (B119073) by certain bacterial strains resulted in the accumulation of 4-hydroxy-2-methylbenzoic acid and 4-hydroxy-3-methylbenzoic acid, respectively. nih.govresearchgate.net In some instances, the accumulation of an intermediate metabolite, such as 4-hydroxy-2-methylbenzaldehyde (B179408) from the degradation of 3,4-dimethylphenol, can even inhibit the degradation of other phenolic compounds in a mixture. nih.govresearchgate.net

For chlorinated phenols, a variety of metabolites can be formed. In the degradation of the structurally similar compound 4-chloro-3,5-dimethylphenol by advanced oxidation processes, several aromatic intermediates have been identified, which could potentially be formed during microbial degradation as well. These include hydroxylated and quinone-like structures. nih.gov The complete identification of metabolites is crucial for assessing the detoxification process, as some intermediates can be as or more toxic than the parent compound.

Abiotic Degradation Mechanisms

Advanced Oxidation Processes (AOPs) for Environmental Remediation

Advanced Oxidation Processes (AOPs) represent a class of powerful chemical treatment methods for the remediation of water and soil contaminated with recalcitrant organic pollutants like 2,4-Dichloro-3,5-dimethylphenol. mdpi.com These processes are characterized by the in-situ generation of highly reactive and non-selective hydroxyl radicals (•OH), which can oxidize a broad spectrum of organic compounds, often leading to their complete mineralization. mdpi.com AOPs are considered effective for treating phenols and chlorophenols. osti.govascelibrary.org

The relative effectiveness of different AOPs can vary depending on the target compound. For instance, studies on the degradation of 2,4-dimethylphenol (2,4-DMP) and 2,4-dichlorophenol (2,4-DCP) have compared various AOPs. The degradation rate for 2,4-DCP was found to follow the order: H₂O₂/Fe²⁺/UV > H₂O₂/Fe²⁺ > O₃/ultrasound > O₃ ≥ O₃/UV > UV/H₂O₂ ≥ ultrasound > UV. osti.govascelibrary.org This indicates that the photo-Fenton (H₂O₂/Fe²⁺/UV) system is highly effective for this related compound. osti.govascelibrary.org

UV/Ozone Oxidation Studies

The combination of ultraviolet (UV) radiation and ozone (O₃) is an AOP that has shown significant promise for the degradation of chlorinated phenolic compounds. Research on the degradation of the biocide 4-chloro-3,5-dimethylphenol (PCMX), a compound structurally very similar to 2,4-Dichloro-3,5-dimethylphenol, has demonstrated the efficacy of the UV/O₃ process. nih.gov

In these studies, the UV/O₃ combination exhibited a pronounced synergistic effect, leading to almost complete removal of the total organic carbon (TOC) within 75 minutes of treatment. nih.gov The efficiency of the process is influenced by several operational parameters, including pH, ozone dosage, temperature, and the initial concentration of the pollutant. The optimal conditions for the mineralization of PCMX were found to be a pH of 4.0 and a temperature of 20°C. nih.gov

During the UV/O₃ oxidation of 4-chloro-3,5-dimethylphenol, several aromatic intermediates were identified, providing insight into the degradation pathway. nih.gov Based on these findings, a possible degradation pathway involves hydroxylation, demethylation, and ring cleavage, eventually leading to the formation of short-chain carboxylic acids and inorganic ions. nih.gov

Table 1: Aromatic Intermediates Identified during UV/O₃ Oxidation of 4-chloro-3,5-dimethylphenol

| Intermediate Compound |

| 2,6-dimethylbenzene-1,4-diol |

| 2,6-dimethylbenzo-1,4-quinone |

| 2,6-bis(hydroxymethyl)benzo-1,4-quinone |

| 2,6-dimethylbenzo-1,4-aldehyde |

| Source: nih.gov |

Electro-Fenton Processes

The electro-Fenton process is an electrochemical AOP that combines the principles of electrochemistry and the Fenton reaction (Fe²⁺ + H₂O₂). In this process, hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺) are continuously generated in situ, which then react to produce hydroxyl radicals. This method avoids the need to transport and store H₂O₂ and allows for better control of the process.

While specific studies on the electro-Fenton degradation of 2,4-Dichloro-3,5-dimethylphenol are limited in the reviewed literature, the process has been successfully applied to the degradation of other chlorinated phenols, such as 2,4-dichlorophenol (2,4-DCP). nih.govnih.gov In a study using a heterogeneous electro-Fenton process with a specially designed cathode, 100% degradation of 2,4-DCP (20 mg/L) was achieved within 120 minutes at a pH of 3. nih.gov This process was also found to be effective over a wide pH range from 2 to 9. nih.gov The primary reactive oxygen species responsible for the degradation were identified as hydroxyl radicals (•OH) and superoxide (B77818) radicals (O₂⁻). nih.gov

Furthermore, the electro-Fenton process has been noted for its ability to completely decompose the related compound 4-chloro-3,5-dimethylphenol in a short time frame of 15 minutes under specific laboratory conditions. researchgate.net

Table 2: Typical Operational Parameters for Electro-Fenton Degradation of 2,4-dichlorophenol

| Parameter | Value/Condition |

| Initial pH | 3 |

| Applied Current | 20 mA |

| Na₂SO₄ Concentration | 0.05 M |

| Degradation Time | 120 minutes for 100% removal |

| Source: nih.gov |

Identification of Degradation Intermediates and Proposed Pathways

The breakdown of 2,4-dichloro-3,5-dimethylphenol (also known as Dichloroxylenol or PCMX) in the environment can occur through various processes, leading to the formation of several intermediate compounds.

In a Fenton-like reaction using nanoscale zero-valent iron, the degradation of PCMX is initiated by the attack of hydroxyl radicals. nih.gov This process leads to the loss of a chloride ion and the formation of 2,6-dimethylhydroquinone (B1220660). nih.gov Further oxidation can result in the formation of other intermediates.

Under ozonation combined with ultraviolet (UV) irradiation, the degradation of PCMX has been shown to produce several aromatic intermediates. researchgate.net These include:

2,6-dimethylbenzene-1,4-diol

2,6-dimethylbenzo-1,4-quinone

2,6-bis(hydroxymethyl)benzo-1,4-quinone

2,6-dimethylbenzo-1,4-aldehyde researchgate.net

The process also yields various carboxylic acids and inorganic anions. researchgate.net

Fungal biodegradation has also been explored as a pathway for PCMX breakdown. The fungal strains Cunninghamella elegans and Trametes versicolor have been shown to degrade chloroxylenol, a related compound, through reactions like dechlorination, hydroxylation, and oxidation, which are catalyzed by enzymes such as cytochrome P450 and laccase. mdpi.com While this study focused on a similar compound, it suggests potential pathways for the microbial degradation of 2,4-dichloro-3,5-dimethylphenol.

The proposed degradation pathway for PCMX in a heterogeneous Fenton-like process involves the initial attack by hydroxyl radicals, leading to the formation of 2,6-dimethylhydroquinone and the release of a chloride ion. nih.gov Subsequent reactions would likely involve the opening of the aromatic ring and further oxidation into smaller organic molecules and eventually mineralization.

| Degradation Process | Key Intermediates Identified |

| Fenton-Like Reaction | 2,6-dimethylhydroquinone |

| UV/Ozonation | 2,6-dimethylbenzene-1,4-diol, 2,6-dimethylbenzo-1,4-quinone, 2,6-bis(hydroxymethyl)benzo-1,4-quinone, 2,6-dimethylbenzo-1,4-aldehyde |

Ecotoxicological Assessments

The potential harm that 2,4-dichloro-3,5-dimethylphenol poses to the environment is evaluated through various ecotoxicological studies.

Data on the acute toxicity of 2,4-dichloro-3,5-dimethylphenol specifically is limited. However, information on the closely related compound, 2,4-dimethylphenol, provides some insight. For freshwater species, the 96-hour median lethal concentration (LC50) for two fish species ranged from 7,800 to 17,000 µg/L. waterquality.gov.au The 48-hour median effective concentration (EC50) for a freshwater crustacean was between 2,100 and 2,370 µg/L. waterquality.gov.au For 2,4-dichlorophenol, another related compound, acute toxicity to freshwater aquatic life occurs at concentrations as low as 2,120 µg/L. epa.gov

| Test Organism | Endpoint | Concentration (µg/L) | Compound Tested |

| Freshwater Fish (2 species) | 96-hr LC50 | 7,800 - 17,000 | 2,4-dimethylphenol |

| Freshwater Crustacean | 48-hr EC50 | 2,100 - 2,370 | 2,4-dimethylphenol |

| Freshwater Aquatic Life | Acute Toxicity | as low as 2,120 | 2,4-dichlorophenol |

General guidelines for chronic toxicity studies in mammals, such as those from the OECD, recommend a duration of 12 months with daily exposure to characterize the substance's profile after prolonged and repeated exposure. oecd.org Such studies on 2,4-dichloro-3,5-dimethylphenol would be necessary to fully understand its long-term environmental risks.

Environmental Risk Limits (ERLs) and Environmental Quality Standards (EQSs) are established to protect ecosystems. For the related compound 2,4-dichlorophenol, the Dutch National Institute for Public Health and the Environment (RIVM) has derived ERLs. rivm.nl These include the Negligible Concentration (NC) and the Maximum Permissible Concentration (MPC), which are advisory values for setting final EQSs. rivm.nl

For 2,4-dimethylphenol, a low-reliability freshwater trigger value of 2 µg/L was derived using an assessment factor of 1000. waterquality.gov.au In the absence of marine data, the same value was adopted as an indicative interim working level for marine environments. waterquality.gov.au A similar comparative approach would be necessary to establish ERLs and EQSs for 2,4-dichloro-3,5-dimethylphenol, taking into account its specific chemical properties and toxicity profile.

Bioaccumulation refers to the buildup of a chemical in an organism from all environmental sources, while biotransformation is the chemical modification of that substance within the organism.

For the related compound 2,4-dimethylphenol, the potential for bioaccumulation is considered low, with national-level bioconcentration factor (BCF) estimates ranging from 4.8 L/kg to 7.0 L/kg. epa.gov One study reported a BCF of 150 L/kg in bluegill sunfish. epa.gov The half-life of 2,4-dimethylphenol in bluegill is less than one day, suggesting it is not likely to pose a significant residue hazard. epa.gov

Biotransformation of xenobiotics (foreign chemicals) in fish can occur through various reactions, similar to those in mammals. nih.gov These processes can influence the toxicity, persistence, and bioaccumulation of the chemical. nih.gov Enzymes such as cytochrome P-450 dependent monooxygenases play a crucial role in the metabolism of these compounds in fish. nih.gov

Toxicological Profile and Human Health Risk Assessment of 2,4 Dichloro 3,5 Dimethylphenol

Acute Toxicity Studies

Oral Toxicity Assessments

Acute oral toxicity studies are fundamental in characterizing the potential hazards of a chemical substance following a single ingestion. For 2,4-Dichloro-3,5-dimethylphenol, these assessments are crucial for establishing its relative toxicity and for regulatory classification. nih.gov

Lethal Dose (LD50) Values: The acute toxicity of 2,4-Dichloro-3,5-dimethylphenol is categorized as "Harmful if swallowed". echemi.com Studies in mice have determined the LD50, the dose at which 50% of the test animals die, to be in the range of 117 to 2643 mg/kg. nm.gov In rats, the oral LD50 values are reported to be between 296 and 1750 mg/kg, with variations depending on the solvent used. bgrci.de Another source indicates LD50 values for rats as 2300 mg/kg and 3200 mg/kg. epa.govnih.gov For comparison, the LD50 for the related compound 2,6-dimethylphenol (B121312) in rabbits and guinea pigs are 700 mg/kg and 2115 mg/kg, respectively. bgrci.de

Clinical Signs of Toxicity: Following oral administration, observed signs of toxicity in animal studies include increased respiration, tremors, and slight convulsions, which are then followed by depression of the central nervous system. nm.gov At lethal concentrations, the severity of spasms increases, and animals may exhibit a loss of the righting reflex and cyanosis before death. industrialchemicals.gov.au

Pathological Findings: Necropsy of animals in these studies has revealed treatment-related red spots on the lungs at all dosage levels. industrialchemicals.gov.au

Table 1: Acute Oral LD50 Values for 2,4-Dichloro-3,5-dimethylphenol and Related Compounds

| Chemical | Test Species | LD50 (mg/kg) |

|---|---|---|